molecular formula C19H22N2O3 B7349048 [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone

[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone

Cat. No. B7349048
M. Wt: 326.4 g/mol
InChI Key: FUJPXDJARIZYCE-INIZCTEOSA-N
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Description

[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone, also known as JNJ-40411813, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridinylpyrimidine derivatives and has been shown to exhibit promising activity against various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone is not fully understood, but it is believed to act by inhibiting the activity of protein kinases, specifically mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK). These kinases play a crucial role in cell proliferation and survival, and their inhibition by this compound leads to the induction of apoptosis and cell death in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound exhibits potent anti-tumor activity by inducing apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone in lab experiments is its potent anti-tumor activity against a wide range of cancer cell lines, making it a promising candidate for further preclinical and clinical development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone. One area of interest is the development of more potent and selective inhibitors of MAPK and ERK, which could lead to improved anti-tumor activity and reduced toxicity. Another area of interest is the investigation of this compound's potential as a disease-modifying agent for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Finally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, leading to improved therapeutic outcomes.

Synthesis Methods

The synthesis of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone involves a multi-step process that includes the reaction of 2-methylphenol with 2-bromo-5-chloropyridine to form 5-(2-methylphenoxy)pyridine-2-carboxylic acid. This compound is then converted to the corresponding acid chloride and reacted with (S)-3-ethoxypyrrolidine to form the final product, this compound.

Scientific Research Applications

[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, suggesting its potential as a disease-modifying agent for these disorders.

properties

IUPAC Name

[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-23-16-10-11-21(13-16)19(22)17-9-8-15(12-20-17)24-18-7-5-4-6-14(18)2/h4-9,12,16H,3,10-11,13H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJPXDJARIZYCE-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)C2=NC=C(C=C2)OC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)C2=NC=C(C=C2)OC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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